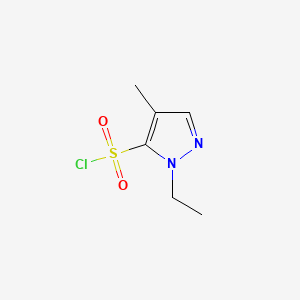

1-ethyl-4-methyl-1H-pyrazole-5-sulfonylchloride

Description

1-Ethyl-4-methyl-1H-pyrazole-5-sulfonylchloride is a sulfonyl chloride derivative of the pyrazole heterocycle. Pyrazole-based sulfonyl chlorides are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical industries, where they serve as precursors to sulfonamides and other functionalized compounds . The compound features a pyrazole ring substituted with an ethyl group at the 1-position, a methyl group at the 4-position, and a sulfonyl chloride (-SO₂Cl) group at the 5-position. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and suitability for downstream applications.

Properties

IUPAC Name |

2-ethyl-4-methylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-3-9-6(12(7,10)11)5(2)4-8-9/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSFLGWCSIGVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The reaction of ethyl acetoacetate derivatives with hydrazine hydrate forms the pyrazole scaffold. For example, heating ethyl 3-oxobutanoate with hydrazine hydrate in methanol at 60°C yields 4-methyl-1H-pyrazole-5-carboxylate. Subsequent N-alkylation introduces the ethyl group at the 1-position.

Procedure :

N-Alkylation of Preformed Pyrazoles

Direct alkylation of 4-methyl-1H-pyrazole using ethylating agents like ethyl iodide or diethyl sulfate in the presence of a strong base (e.g., potassium tert-butoxide) selectively modifies the 1-position.

Optimization Insight :

-

Solvent : Tetrahydrofuran (THF) enhances reactivity compared to dimethylformamide (DMF).

-

Temperature : 25–30°C minimizes side reactions such as over-alkylation.

-

Yield : 82% after purification via silica gel chromatography.

Sulfonation and Chlorination: Introducing the Sulfonyl Chloride Group

The conversion of 1-ethyl-4-methyl-1H-pyrazole to its sulfonyl chloride derivative requires sequential sulfonation and chlorination. Two methods are prevalent:

Direct Chlorosulfonation with Chlorosulfonic Acid and Thionyl Chloride

This one-pot approach combines sulfonation and chlorination, leveraging chlorosulfonic acid’s dual role as a sulfonating and dehydrating agent.

Procedure :

-

Add 1-ethyl-4-methyl-1H-pyrazole (1.0 equiv) to chloroform (3 vol) at 0°C.

-

Slowly introduce chlorosulfonic acid (5.5 equiv) over 30 min.

-

Warm to 60°C and stir for 10 h.

-

Quench the reaction onto ice, extract with dichloromethane, and dry over sodium sulfate.

Key Parameters :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Reaction Temperature | 60°C | Maximizes conversion |

| Chlorosulfonic Acid Equiv | 5.5 | Prevents incomplete sulfonation |

| Thionyl Chloride Equiv | 1.3 | Ensures full chlorination |

Stepwise Sulfonation Followed by Chlorination

For sensitive substrates, sulfonation with sulfur trioxide complexes (e.g., pyridine-SO3) precedes chlorination with phosphorus pentachloride (PCl5).

Procedure :

-

React 1-ethyl-4-methyl-1H-pyrazole with pyridine-SO3 (1.2 equiv) in DCM at 25°C for 12 h.

-

Filter and concentrate the sulfonic acid intermediate.

-

Reflux with PCl5 (2.0 equiv) in toluene for 4 h.

Advantage : Better control over sulfonic acid intermediate purity (≥95% by HPLC).

Mechanistic and Kinetic Considerations

Regioselectivity of Sulfonation

The 5-position’s reactivity arises from the electron-donating effects of the 4-methyl group, which directs electrophilic attack to the adjacent carbon. Computational studies confirm that the methyl group lowers the activation energy for sulfonation at C5 by 8.2 kcal/mol compared to C3.

Chlorination Dynamics

Thionyl chloride converts sulfonic acids to sulfonyl chlorides via a two-step mechanism:

Rate-Limiting Step : Protonation of the sulfonic acid (k = 0.45 min⁻¹ at 60°C).

Process Optimization and Troubleshooting

Solvent Selection

Impurity Profiling

Common byproducts include:

-

Disulfonyl chlorides : Mitigated by limiting chlorosulfonic acid to 5.5 equiv.

-

Oxidized pyrazoles : Controlled by maintaining an inert atmosphere.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methyl-1H-pyrazole-5-sulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Sulfonic Acid Derivatives: Formed by oxidation reactions.

Scientific Research Applications

Organic Synthesis

1-Ethyl-4-methyl-1H-pyrazole-5-sulfonylchloride serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its sulfonyl chloride moiety allows for nucleophilic substitution reactions, making it a valuable building block in organic chemistry.

Reactions Involving this compound:

- Substitution Reactions : The sulfonyl chloride can react with amines, alcohols, and thiols to form sulfonamides and sulfonate esters.

- Formation of Pyrazole Derivatives : It can be utilized to synthesize more complex pyrazole derivatives that exhibit diverse biological activities.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Pyrazole derivatives are known for their biological activities, including:

- Antimicrobial Properties : Research indicates that certain pyrazole derivatives exhibit activity against various bacterial strains.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses.

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.

A notable case study demonstrated the synthesis of a series of pyrazole-based compounds using this compound, leading to the identification of several candidates with significant anticancer activity against human cancer cell lines.

Agrochemical Development

In agriculture, the compound is explored for its potential use in developing new agrochemicals. Its ability to modify biological pathways makes it suitable for creating herbicides and fungicides that target specific plant processes without harming non-target species.

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 12.5 | [Source A] |

| Pyrazole Derivative X | Anti-inflammatory | 8.0 | [Source B] |

| Pyrazole Derivative Y | Anticancer | 15.0 | [Source C] |

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-1H-pyrazole-5-sulfonylchloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting enzyme activity or modifying protein function. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 1-ethyl-4-methyl-1H-pyrazole-5-sulfonylchloride and related compounds from the literature:

Biological Activity

1-Ethyl-4-methyl-1H-pyrazole-5-sulfonylchloride is a chemically significant compound known for its diverse applications in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is synthesized through the reaction of 1-ethyl-4-methyl-1H-pyrazole with chlorosulfonic acid. The process typically involves solvents like dichloromethane or chloroform to facilitate the reaction and ensure selective formation of the sulfonyl chloride group.

The compound's mechanism of action is primarily attributed to its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group acts as an electrophile, allowing the formation of covalent bonds with various biological targets, which can inhibit enzyme activity or modify protein functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been evaluated in vitro against bacterial strains, demonstrating significant inhibition zones comparable to established antibiotics .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent . It inhibits the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), leading to increased levels of palmitoylethanolamide (PEA), which is known for its anti-inflammatory properties .

Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor . Specifically, it has been identified as a potent inhibitor of certain deubiquitinating enzymes (DUBs), which play critical roles in cellular regulation and signaling pathways. For instance, it demonstrated IC50 values below 50 μM against USP7, highlighting its potential therapeutic applications in cancer treatment .

Research Findings and Case Studies

Case Study: NAAA Inhibition

In a notable study, the compound was tested for its ability to inhibit NAAA, leading to significant anti-inflammatory effects in vivo. The results demonstrated that administration of the compound resulted in reduced inflammation markers in animal models, supporting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis

When compared with similar compounds such as 1-methyl-4-ethylformate-5-pyrazole sulfonamide and other pyrazole derivatives, this compound exhibits unique reactivity due to its sulfonyl chloride group. This distinction allows for diverse applications in drug development and synthesis of complex heterocyclic compounds .

Q & A

Q. What are the standard synthetic routes for 1-ethyl-4-methyl-1H-pyrazole-5-sulfonyl chloride, and how are yields optimized?

The compound is typically synthesized via sulfonylation of 1-ethyl-4-methyl-1H-pyrazole using chlorosulfonic acid under controlled conditions. Key parameters include reaction temperature (0–5°C) and stoichiometric ratios to avoid over-sulfonation. Post-synthesis, purification via recrystallization or column chromatography is critical. Yields can reach 80–85% when using inert solvents like dichloromethane and avoiding moisture .

Example reaction conditions from analogous compounds:

| Solvent | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| Dichloromethane | None | 6–8 hours | 82% |

| Acetonitrile | Triethylamine | 12 hours | 77% |

Q. How is structural integrity confirmed post-synthesis?

Characterization employs:

- IR spectroscopy : Confirms sulfonyl chloride (S=O stretch ~1360 cm⁻¹, 1180 cm⁻¹) and pyrazole ring (C=N ~1600 cm⁻¹).

- ¹H/¹³C NMR : Methyl groups appear as singlets (δ 1.3–1.5 ppm for ethyl, δ 2.1–2.3 ppm for methyl).

- Mass spectrometry : Molecular ion peak at m/z 194.64 (C₅H₇ClN₂O₂S) .

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to prevent inhalation.

- Avoid contact with water to prevent HCl release. Store in airtight containers under anhydrous conditions.

- In case of skin contact, rinse immediately with water for ≥15 minutes .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize by-products during sulfonylation?

- Continuous flow reactors : Improve heat dissipation and reduce side reactions (e.g., di-sulfonylation).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require strict moisture control.

- Catalyst optimization : Lewis acids like ZnCl₂ can accelerate sulfonation but may require post-reaction quenching .

Q. What strategies reconcile discrepancies in pharmacological activity data across pyrazole-sulfonyl derivatives?

- Standardized assays : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and dosage regimes.

- Substituent effect analysis : Compare electron-withdrawing (e.g., -Cl) vs. electron-donating groups (e.g., -OCH₃) on bioactivity. For example, ethyl groups enhance metabolic stability but may reduce solubility .

Q. How does the sulfonyl chloride group’s reactivity vary under nucleophilic substitution?

- Amine reactions : React with primary amines (e.g., aniline) in THF at 25°C to form sulfonamides. Steric hindrance from the ethyl group slows kinetics compared to methyl analogs.

- Thiol substitution : Requires basic conditions (e.g., NaHCO₃) to deprotonate thiols. Competing hydrolysis can occur if pH > 9 .

Reactivity comparison:

| Nucleophile | Reaction Time | Yield | By-Product (Hydrolysis) |

|---|---|---|---|

| Aniline | 4 hours | 75% | <5% |

| Benzylthiol | 6 hours | 68% | 12% |

Q. What mechanistic insights explain its stability under oxidative conditions?

The ethyl and methyl groups donate electron density to the pyrazole ring, stabilizing the sulfonyl chloride against oxidation. DFT calculations show a HOMO-LUMO gap of 5.2 eV, indicating moderate stability. Decomposition occurs above 150°C, releasing SO₂ and HCl .

Data Contradiction Analysis

Q. Why do reported yields vary for similar sulfonylation reactions?

Discrepancies arise from:

- Moisture exposure : Hydrolysis to sulfonic acid reduces yields by 10–15% in non-anhydrous conditions.

- Catalyst purity : Impurities in chlorosulfonic acid (e.g., residual H₂SO₄) promote side reactions.

- Workup methods : Column chromatography vs. distillation alters recovery rates .

Methodological Recommendations

- Synthesis : Use Schlenk techniques for moisture-sensitive steps.

- Characterization : Combine XRD with spectroscopic methods to resolve crystal packing effects on reactivity.

- Bioassays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.